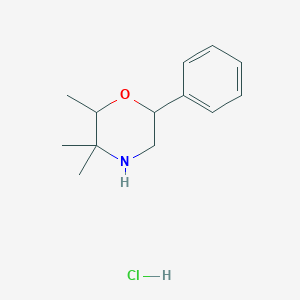
1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with methyl and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and thiophene derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the context of its use, such as its role as a drug or a material.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethyl-3-(4-methylphenyl)-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a thiophene group.
1,4-Dimethyl-3-(4-methylthio)-1H-pyrazol-5-amine: Similar structure but with a thio group instead of a thiophene group.
Uniqueness
1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the thiophene group, which can impart different electronic and steric properties compared to other similar compounds
Propiedades
Fórmula molecular |
C10H13N3S |
|---|---|
Peso molecular |
207.30 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-(4-methylthiophen-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-6-4-8(14-5-6)9-7(2)10(11)13(3)12-9/h4-5H,11H2,1-3H3 |
Clave InChI |
KHHNJOWHGTUQTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C2=NN(C(=C2C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
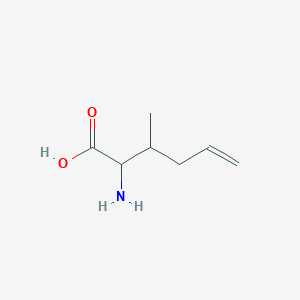
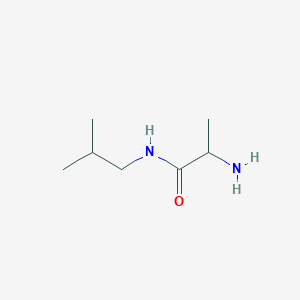

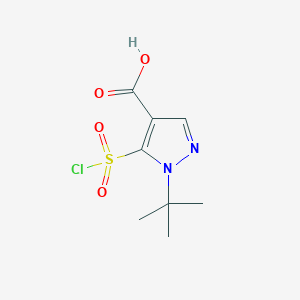

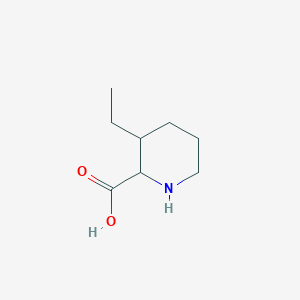
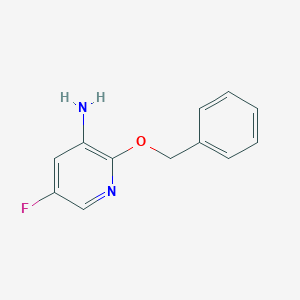
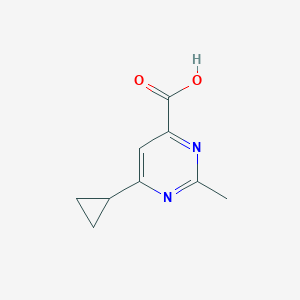

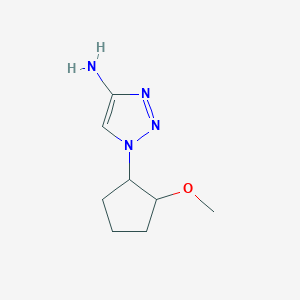
![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
